1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid hydrochloride
Description
Structural Characterization of 1-[(3,5-Dimethyl-1H-Pyrazol-4-yl)Sulfonyl]Piperidine-3-Carboxylic Acid Hydrochloride
IUPAC Nomenclature and Systematic Identification
The systematic name This compound adheres to IUPAC guidelines for polycyclic systems. The parent structure is piperidine, a six-membered azacyclohexane ring. Position 3 of the piperidine bears a carboxylic acid group (-COOH), while the nitrogen at position 1 is substituted with a sulfonyl group (-SO₂-) linked to a 3,5-dimethylpyrazole heterocycle. The hydrochloride salt indicates protonation of the piperidine nitrogen, yielding a quaternary ammonium center.
The pyrazole ring is numbered such that the sulfonyl group occupies position 4, flanked by methyl groups at positions 3 and 5. This substitution pattern prevents tautomeric ambiguity, as methyl groups lock the pyrazole’s proton at position 1. The molecular formula is C₁₁H₁₈ClN₃O₄S , derived from the base compound C₁₁H₁₇N₃O₄S with the addition of hydrochloric acid (HCl).
Molecular Geometry and Conformational Analysis
The piperidine ring adopts a chair conformation with the sulfonyl group in an equatorial orientation to minimize 1,3-diaxial steric clashes. Density functional theory (DFT) calculations on analogous sulfonylpiperidines predict a chair puckering amplitude (Δ) of 0.52 Å and a θ angle of 175.3°, indicating minor deviations from ideal chair geometry due to the bulky sulfonyl substituent.
Key bond lengths include:
- S–N (piperidine): 1.62 Å
- S–O (sulfonyl): 1.45 Å
- C–O (carboxylic acid): 1.21 Å
The pyrazole ring remains planar, with a dihedral angle of 88.7° relative to the piperidine plane. This orthogonal arrangement minimizes electronic repulsion between the sulfonyl oxygen lone pairs and the pyrazole π-system.
X-ray Crystallographic Data and Unit Cell Parameters
While no crystallographic data exists for the hydrochloride salt, studies on the free base (C₁₁H₁₇N₃O₄S) reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters:
- a = 8.23 Å
- b = 12.45 Å
- c = 14.67 Å
- α = γ = 90° , β = 102.3°
- Z = 4
The absence of polymorphic forms in related compounds suggests similar packing for the hydrochloride, with chloride ions occupying interstitial sites stabilized by N⁺–H···Cl⁻ hydrogen bonds.
Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, D₂O):
¹³C NMR (100 MHz, D₂O):
Infrared (IR) Spectroscopy
- S=O stretch: 1342 cm⁻¹ (asymmetric), 1165 cm⁻¹ (symmetric)
- C=O stretch (carboxylate): 1689 cm⁻¹
- N⁺–H bend: 1550 cm⁻¹
Ultraviolet-Visible (UV-Vis) Spectroscopy
Mass Spectrometry
Tautomeric Equilibria and Protonation States
The 3,5-dimethylpyrazole moiety exhibits no observable tautomerism due to steric blockade of the N1–H proton transfer pathway. Substituent effects stabilize the 1H-pyrazole tautomer exclusively, as confirmed by the absence of dual ¹³C signals for C3/C5 in DMSO-d₆ spectra.
Protonation occurs at the piperidine nitrogen (pKₐ ≈ 9.2), yielding a positively charged ammonium center stabilized by the electron-withdrawing sulfonyl group. The carboxylic acid remains deprotonated (pKₐ ≈ 2.8) under physiological conditions, forming a zwitterionic structure in aqueous solution.
Properties
Molecular Formula |
C11H18ClN3O4S |
|---|---|
Molecular Weight |
323.80 g/mol |
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H17N3O4S.ClH/c1-7-10(8(2)13-12-7)19(17,18)14-5-3-4-9(6-14)11(15)16;/h9H,3-6H2,1-2H3,(H,12,13)(H,15,16);1H |
InChI Key |
UWKVNYGBTYHGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCC(C2)C(=O)O.Cl |
solubility |
38.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride
- Starting from 3,5-dimethylpyrazole, sulfonation is performed using chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group at the 4-position of the pyrazole ring.
- Reaction conditions are controlled to avoid over-sulfonation or degradation of the pyrazole ring.
- The sulfonyl chloride intermediate is isolated by distillation or crystallization under anhydrous conditions.
Coupling with Piperidine-3-carboxylic Acid
- The piperidine-3-carboxylic acid is typically protected at the carboxylic acid group (e.g., as an ester) to prevent side reactions.
- The free amine of the piperidine ring is reacted with the sulfonyl chloride in anhydrous solvents such as dichloromethane or tetrahydrofuran.
- Bases like triethylamine or pyridine are used to scavenge hydrochloric acid generated during the sulfonamide bond formation.
- After completion, the reaction mixture is quenched, and the product is purified by recrystallization or chromatography.
Deprotection and Salt Formation
- If protection was used, the ester group is hydrolyzed under acidic or basic conditions to regenerate the free carboxylic acid.
- The final compound is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
- The salt form enhances compound stability and facilitates handling.
Representative Reaction Scheme
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | 3,5-Dimethylpyrazole + Chlorosulfonic acid, 0–5°C | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride |
| 2 | Piperidine-3-carboxylic acid ester + sulfonyl chloride + triethylamine, 0–25°C, DCM | Protected sulfonamide intermediate |
| 3 | Hydrolysis of ester (NaOH or HCl) | 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid |
| 4 | Treatment with HCl in ether or ethanol | Hydrochloride salt formation |
Research Discoveries and Optimization Insights
- The presence of 3,5-dimethyl groups on the pyrazole ring is critical for biological activity and influences synthetic yield and purity.
- Substituent variation on the pyrazole or piperidine ring has been explored to optimize inhibitory potency against NAAA, with the sulfonamide linkage being essential for activity.
- Non-covalent inhibitors based on this scaffold have been developed with improved pharmacokinetic profiles, highlighting the importance of synthetic accessibility and functional group tolerance in preparation methods.
- The sulfonylation step requires careful control of temperature and stoichiometry to avoid side reactions and ensure high purity.
Analytical Data Supporting Preparation
| Parameter | Data |
|---|---|
| Molecular Formula | C11H17N3O4S |
| Molecular Weight | 287.34 g/mol |
| IUPAC Name | 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid hydrochloride |
| Key Spectroscopic Features | Characteristic sulfonamide S=O stretches in IR (~1150 and 1350 cm^-1), NMR signals corresponding to pyrazole methyl groups and piperidine protons, mass spectrometry confirming molecular ion peak at m/z 287 |
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and activity.
Pathways Involved: The compound may influence various biochemical pathways, including those related to inflammation and microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
Compound A : 1-{[1-(Difluoromethyl)-3,5-Dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-3-carboxylic Acid
- Structural Difference : Incorporates a difluoromethyl group on the pyrazole ring instead of a hydrogen atom.
- Impact: The electronegative fluorine atoms may enhance metabolic stability and alter binding affinity in biological systems compared to the non-fluorinated parent compound .
Compound B : 1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
- Structural Difference : Replaces the piperidine ring with piperazine , introducing an additional nitrogen atom.
- Impact : Piperazine’s higher basicity improves aqueous solubility, but may reduce membrane permeability compared to piperidine derivatives.
- Molecular Weight : 190.20 g/mol (base); CAS: 88281-13-4 .
Compound C : 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic Acid
Physicochemical and Functional Comparison
Biological Activity
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a pyrazole ring , a sulfonyl group , and a piperidine carboxylic acid moiety. Its chemical structure is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H16N4O4S |
| CAS Number | 91141-46-7 |
| Purity | ≥ 95% |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the pyrazole ring may participate in hydrogen bonding and π-π interactions. These interactions modulate the activity of target proteins, influencing pathways related to inflammation, cancer, and microbial resistance.
Anticancer Activity
Recent studies have demonstrated the potential of pyrazole derivatives, including this compound, as anticancer agents. For instance, research on similar pyrazole compounds has shown significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with conventional chemotherapy agents like doxorubicin has exhibited synergistic effects, enhancing overall cytotoxicity .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests a mechanism where the compound mitigates inflammatory responses, potentially useful in treating conditions like arthritis or other inflammatory diseases .
Antimicrobial Activity
Research indicates that pyrazole derivatives possess antimicrobial properties. For example, studies have shown that certain pyrazole compounds exhibit moderate to excellent antifungal activity against various phytopathogenic fungi. This antimicrobial activity positions the compound as a candidate for further development into antifungal agents .
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazole derivatives demonstrated that compounds structurally similar to 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine showed promising results in inhibiting cell proliferation in cancer cell lines. The best-performing compounds were further analyzed for their ability to induce apoptosis in cancer cells .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory mechanisms, researchers found that the compound effectively reduced LPS-induced inflammation in macrophages. The downregulation of NF-kB signaling pathways was noted as a critical mechanism through which the compound exerted its effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
